N,N'-(iminodipropane-3,1-diyl)dipyridine-3-carboxamide
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Overview
Description
N-[3-({3-[(PYRIDIN-3-YL)FORMAMIDO]PROPYL}AMINO)PROPYL]PYRIDINE-3-CARBOXAMIDE is an organic compound belonging to the class of pyridines and derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-({3-[(PYRIDIN-3-YL)FORMAMIDO]PROPYL}AMINO)PROPYL]PYRIDINE-3-CARBOXAMIDE typically involves the reaction of nicotinoyl chloride with 3-aminopyridine . This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions may include the use of solvents, catalysts, and specific temperature and pressure settings to optimize the yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction routes but with enhanced efficiency and scalability. The use of continuous flow reactors and automated systems can help in achieving consistent quality and higher production rates.
Chemical Reactions Analysis
Types of Reactions
N-[3-({3-[(PYRIDIN-3-YL)FORMAMIDO]PROPYL}AMINO)PROPYL]PYRIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: The pyridine rings in the compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
N-[3-({3-[(PYRIDIN-3-YL)FORMAMIDO]PROPYL}AMINO)PROPYL]PYRIDINE-3-CARBOXAMIDE has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[3-({3-[(PYRIDIN-3-YL)FORMAMIDO]PROPYL}AMINO)PROPYL]PYRIDINE-3-CARBOXAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and modulating biochemical pathways . The presence of pyridine rings allows for specific interactions with metal ions, contributing to its role as a ligand in coordination chemistry .
Comparison with Similar Compounds
Similar Compounds
3-Pyridylnicotinamide: Similar in structure, this compound also contains pyridine rings and amide linkages.
N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: Another related compound with pyridine rings and amide groups.
Uniqueness
N-[3-({3-[(PYRIDIN-3-YL)FORMAMIDO]PROPYL}AMINO)PROPYL]PYRIDINE-3-CARBOXAMIDE is unique due to its specific arrangement of functional groups, which allows for diverse chemical reactivity and potential applications in various fields. Its ability to form stable complexes with metal ions and its potential therapeutic properties distinguish it from other similar compounds.
Properties
Molecular Formula |
C18H23N5O2 |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
N-[3-[3-(pyridine-3-carbonylamino)propylamino]propyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C18H23N5O2/c24-17(15-5-1-7-20-13-15)22-11-3-9-19-10-4-12-23-18(25)16-6-2-8-21-14-16/h1-2,5-8,13-14,19H,3-4,9-12H2,(H,22,24)(H,23,25) |
InChI Key |
IAPJKNQFEWCCQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NCCCNCCCNC(=O)C2=CN=CC=C2 |
Origin of Product |
United States |
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